molecular formula C8H7BrN2O B140683 2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole CAS No. 127702-53-8

2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole

Cat. No.: B140683
CAS No.: 127702-53-8
M. Wt: 227.06 g/mol
InChI Key: YTOYNGHIXYTABU-UHFFFAOYSA-N
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Description

2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole is a heterocyclic compound that features both a furan and an imidazole ring. The presence of a bromine atom on the furan ring and a methyl group on the imidazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole typically involves the bromination of furan derivatives followed by the formation of the imidazole ring. One common method involves the bromination of 2-furanmethanol to obtain 5-bromo-2-furanmethanol, which is then subjected to cyclization with methylamine and formaldehyde under acidic conditions to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromine atom can be reduced to form 2-(furan-2-YL)-1-methyl-1H-imidazole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hypervalent iodine compounds can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2-(furan-2-YL)-1-methyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole is not fully understood. it is believed to interact with biological molecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The bromine atom may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromofuran-2-YL)-1H-imidazole: Lacks the methyl group on the imidazole ring.

    2-(5-Chlorofuran-2-YL)-1-methyl-1H-imidazole: Has a chlorine atom instead of bromine.

    2-(5-Bromothiophene-2-YL)-1-methyl-1H-imidazole: Contains a thiophene ring instead of a furan ring.

Uniqueness

2-(5-bromo-furan-2-yl)-1-methyl-1h-imidazole is unique due to the combination of the bromine-substituted furan ring and the methyl-substituted imidazole ring, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-5-4-10-8(11)6-2-3-7(9)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOYNGHIXYTABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560677
Record name 2-(5-Bromofuran-2-yl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127702-53-8
Record name 2-(5-Bromofuran-2-yl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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